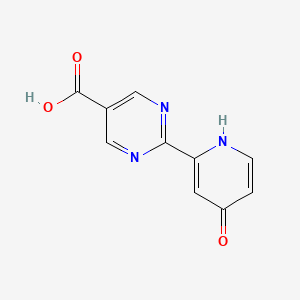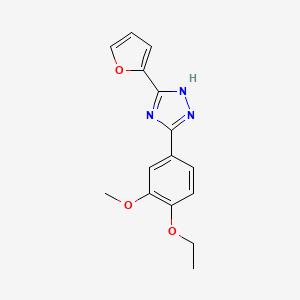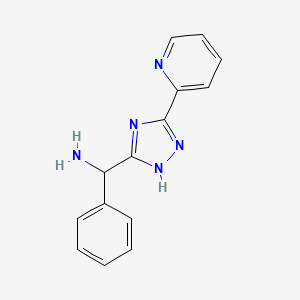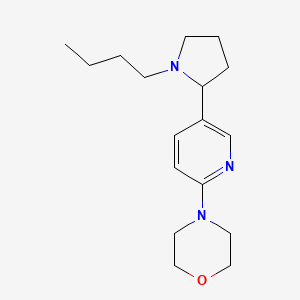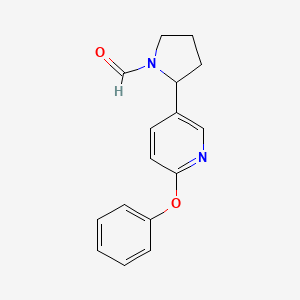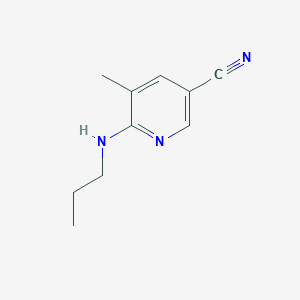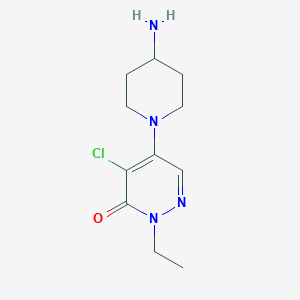
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminopiperidine group, a chlorine atom, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Aminopiperidine Group: The aminopiperidine group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the pyridazine ring.
Chlorination and Ethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine and aminopiperidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the chlorine or aminopiperidine groups.
科学的研究の応用
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Industrial Applications: Used in the development of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-2-ethylpyridazine: Lacks the aminopiperidine group, resulting in different chemical and biological properties.
5-(4-Methylpiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an amino group on the piperidine ring.
5-(4-Aminopiperidin-1-yl)-2-ethylpyridazin-3(2H)-one: Lacks the chlorine atom, affecting its reactivity and interactions.
Uniqueness
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminopiperidine and chlorine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C11H17ClN4O |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
5-(4-aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C11H17ClN4O/c1-2-16-11(17)10(12)9(7-14-16)15-5-3-8(13)4-6-15/h7-8H,2-6,13H2,1H3 |
InChIキー |
MOWDGLLJTCUSOZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(C=N1)N2CCC(CC2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


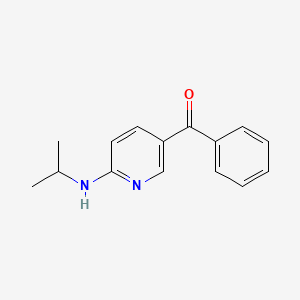
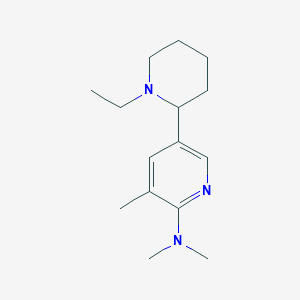
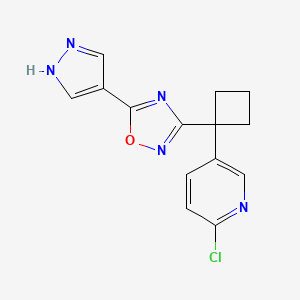

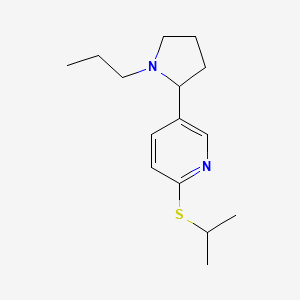
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
